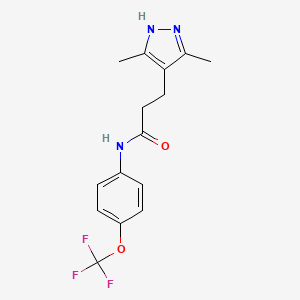

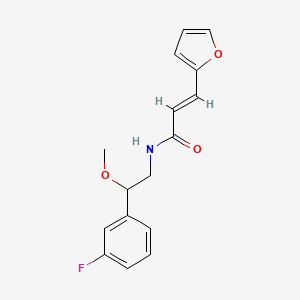

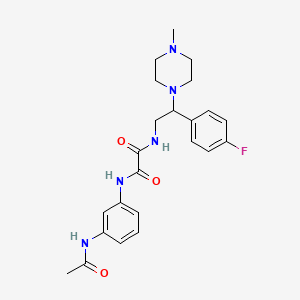

![molecular formula C10H12FNO2 B2851453 N-[2-(2-fluorophenoxy)ethyl]acetamide CAS No. 331670-02-1](/img/structure/B2851453.png)

N-[2-(2-fluorophenoxy)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[2-(2-fluorophenoxy)ethyl]acetamide involves the reaction of an appropriate amine (such as 2-fluoroaniline) with ethyl chloroacetate . The resulting product undergoes hydrolysis to yield the desired compound. Detailed synthetic pathways and conditions can be found in relevant literature .

Applications De Recherche Scientifique

Chemoselective Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate crucial for the synthesis of antimalarial drugs, can be obtained through the chemoselective monoacetylation of 2-aminophenol. This process uses immobilized lipase as a catalyst and explores different acyl donors for optimization, highlighting the importance of this chemical structure in drug synthesis processes (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The development of new chemical entities featuring 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has shown potential in anticancer, anti-inflammatory, and analgesic applications. Specifically, certain derivatives have demonstrated significant activity against breast cancer, neuroblastoma, and as anti-inflammatory and analgesic agents, offering insights into the therapeutic potential of such compounds (Rani et al., 2014).

Environmental Impact and Photoreactive Properties

The environmental fate and photoreactive behavior of compounds structurally related to N-[2-(2-fluorophenoxy)ethyl]acetamide, such as flutamide, have been studied. These investigations reveal how such compounds undergo different photoreactions in various solvents, which is crucial for understanding their stability and environmental degradation pathways (Watanabe et al., 2015).

Fluorinated Derivatives for Biological Applications

Research on fluorinated o-aminophenol derivatives, which are structurally related to N-[2-(2-fluorophenoxy)ethyl]acetamide, has led to the development of pH-sensitive probes for intracellular measurements. These studies showcase the utility of fluorinated compounds in creating sensitive and selective probes for biological and chemical analyses (Rhee, Levy, & London, 1995).

Herbicidal Activity

The synthesis of novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives has highlighted their potent herbicidal activities. This research indicates the potential agricultural applications of these compounds in controlling dicotyledonous weeds, demonstrating the diverse applicability of this chemical structure beyond pharmaceutical uses (Wu et al., 2011).

Propriétés

IUPAC Name |

N-[2-(2-fluorophenoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-8(13)12-6-7-14-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRMPUJBZRSPNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2851370.png)

![N-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2851372.png)

![3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2851379.png)

![7-(4-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2851389.png)

![8-bromo-10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2851392.png)